molecular formula C8H11F6N3O4S2 B062618 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 174899-82-2

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No. B062618
M. Wt: 391.3 g/mol
InChI Key: LRESCJAINPKJTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide involves the combination of 1-ethyl-3-methylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide. This process typically requires the use of anhydrous conditions and the careful removal of lithium chloride by-product through filtration or washing.

Molecular Structure Analysis

Studies on the molecular structure of this ionic liquid through large-angle X-ray scattering (LAXS), NMR, and molecular dynamics (MD) simulations reveal a highly structured liquid with significant intermolecular interactions. These interactions are crucial for understanding the liquid's properties and behavior in various applications (Fujii et al., 2008).

Scientific Research Applications

  • Lithium-Ion Battery Electrolytes : Sundari et al. (2022) explored its use as an electrolyte in lithium-ion batteries, noting its large diffusion coefficient and wide temperature range of operation [Sundari et al., 2022].

  • Liquid Crystal Studies : Bradley et al. (2002) investigated long-chain 1-alkyl-3-methylimidazolium salts including 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide for their liquid crystalline properties [Bradley et al., 2002].

  • Supercapacitor Applications : Newell et al. (2018) proposed its use in a eutectic ionic liquid mixture as an electrolyte for large temperature range supercapacitor applications [Newell et al., 2018].

  • Cryo-crystallization Studies : Choudhury et al. (2006) studied the in situ cryo-crystallization of 1-Ethyl-3-methylimidazolium-based ionic liquids, noting their interionic C–H⋯O and F⋯F interactions [Choudhury et al., 2006].

  • Extraction Solvent for Toluene : Corderi et al. (2012) studied its capacity as a solvent for the extraction of toluene from mixtures with alkanes [Corderi et al., 2012].

  • Surface Segregation Studies : Nakajima et al. (2016) examined surface structure and segregation in a binary mixture of ionic liquids including 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Nakajima et al., 2016].

  • Ethanol Extraction : Another study by Corderi et al. (2012) investigated the use of this ionic liquid in the extraction of ethanol from its azeotropic mixture with hexane [Corderi et al., 2012].

  • Binary Mixtures with Ethanol : Salinas et al. (2015) measured properties like viscosity and density in binary mixtures formed by ethanol and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [Salinas et al., 2015].

  • Azeotropic Mixture Separation : Seoane et al. (2012) evaluated its ability as a solvent for the extraction of ethanol from azeotropic mixtures [Seoane et al., 2012].

  • Gas Phase Structure Analysis : Akai et al. (2009) conducted a cryogenic neon matrix-isolation FTIR spectroscopy to determine the gas-phase structure of 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Akai et al., 2009].

Safety And Hazards

The safety and hazards of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide have been studied. The study revealed that the reactivity hazard of this compound escalated considerably when the temperature surpassed 280 °C . Furthermore, when the temperature exceeded 287 °C, the time to reach the maximum reaction rate (TMR) diminished to less than a day .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2F6NO4S2/c1-3-8-5-4-7(2)6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESCJAINPKJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047967
Record name 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

CAS RN

174899-82-2
Record name 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174899-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
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Record name bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
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1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
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1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

Citations

For This Compound
1,420
Citations
K Fujii, Y Soejima, Y Kyoshoin, S Fukuda… - The Journal of …, 2008 - ACS Publications
The liquid structure of 1-ethyl-3-methylimidazolium bis-(trifluoromethanesulfonyl) imide (EMI + TFSI - ) has been studied by means of large-angle X-ray scattering (LAXS), 1 H, 13 C, and …
Number of citations: 167 pubs.acs.org
MS Kelkar, EJ Maginn - The Journal of Physical Chemistry B, 2007 - ACS Publications
Atomistic simulations are conducted to examine the dependence of the viscosity of 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide on temperature and water content. A …
Number of citations: 272 pubs.acs.org
TJ Simons, AK Pearson, SJ Pas, DR MacFarlane - Electrochimica Acta, 2015 - Elsevier
The electrochemical cycling and electrodeposition of lead from 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ionic liquid - ScienceDirect Skip to main contentSkip to …
Number of citations: 19 www.sciencedirect.com
M Marín-Sánchez, P Ocón, A Conde, I García - Surface and Coatings …, 2014 - Elsevier
This work studies the electrodeposition of Zn-Mn alloy on high-resistance steel substrates from 1-ethyl-3-methylimidazolium-bis (trifluoromethanesulfonyl) imide ionic liquid and Zn and …
Number of citations: 17 www.sciencedirect.com
G Lakshminarayana, M Nogami - Electrochimica acta, 2010 - Elsevier
Anhydrous proton-conducting inorganic–organic hybrid membranes were prepared by sol–gel process with tetramethoxysilane/methyl-trimethoxysilane/trimethylphosphate and 1-ethyl-…
Number of citations: 54 www.sciencedirect.com
H Rodríguez, M Francisco, A Soto, A Arce - Fluid phase equilibria, 2010 - Elsevier
The liquid–liquid equilibrium (LLE) of the ternary system comprising heptane, thiophene and the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C 2 mim][…
Number of citations: 61 www.sciencedirect.com
CL Bentley, AM Bond, AF Hollenkamp… - The Journal of …, 2014 - ACS Publications
The oxidation and reduction processes associated with the iodide/triiodide (I – /I 3 – ) couple have been investigated in the room temperature ionic liquid 1-ethyl-3-methylimidazolium bis…
Number of citations: 39 pubs.acs.org
JC Lassègues, J Grondin, R Holomb… - Journal of Raman …, 2007 - Wiley Online Library
The calculated and experimental Raman spectra of the (EMI + )TFSI − ionic liquid, where EMI + is the 1‐ethyl‐3‐methylimidazolium cation and TFSI − the bis(trifluoromethanesulfonyl)…
TC Lourenço, S Aparicio, GC Costa… - The Journal of Chemical …, 2017 - pubs.aip.org
Despite the innumerous papers regarding the study of the ionic liquids as a potential candidate for CO 2 capture, many details concerning the structure and dynamics of CO 2 in the …
Number of citations: 9 pubs.aip.org
R Souda - The Journal of Physical Chemistry B, 2008 - ACS Publications
To discuss the relationship between liquid, crystalline, and glassy states of ionic liquids, TOF-SIMS was used to analyze the glass−liquid transition, crystallization, and melting of 1-ethyl-…
Number of citations: 40 pubs.acs.org

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